

Brilanestrant metabolite interference

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

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Brilanestrant Technical Data Summary

The table below summarizes key experimental data for **brilanestrant**, which is crucial for baseline assay conditions [1] [2].

Parameter	Value	Experimental Context
Molecular Weight	446.90 g·mol ⁻¹	Chemical formula: C ₂₆ H ₂₀ ClFN ₂ O ₂ [3] [2]
ER α Binding (IC ₅₀)	6.1 nM	Cell-free radio-ligand competitive binding assay [1]
ER β Binding (IC ₅₀)	8.8 nM	Cell-free radio-ligand competitive binding assay [1]
ER α Degradation (EC ₅₀)	0.7 nM	MCF-7 cells; 4-hour incubation [2]
MCF-7 Cell Viability (IC ₅₀)	2.5 nM	5-day incubation; CellTiter-Glo assay [2]
Solubility (DMSO)	89 mg/mL (199.14 mM)	-- [1]

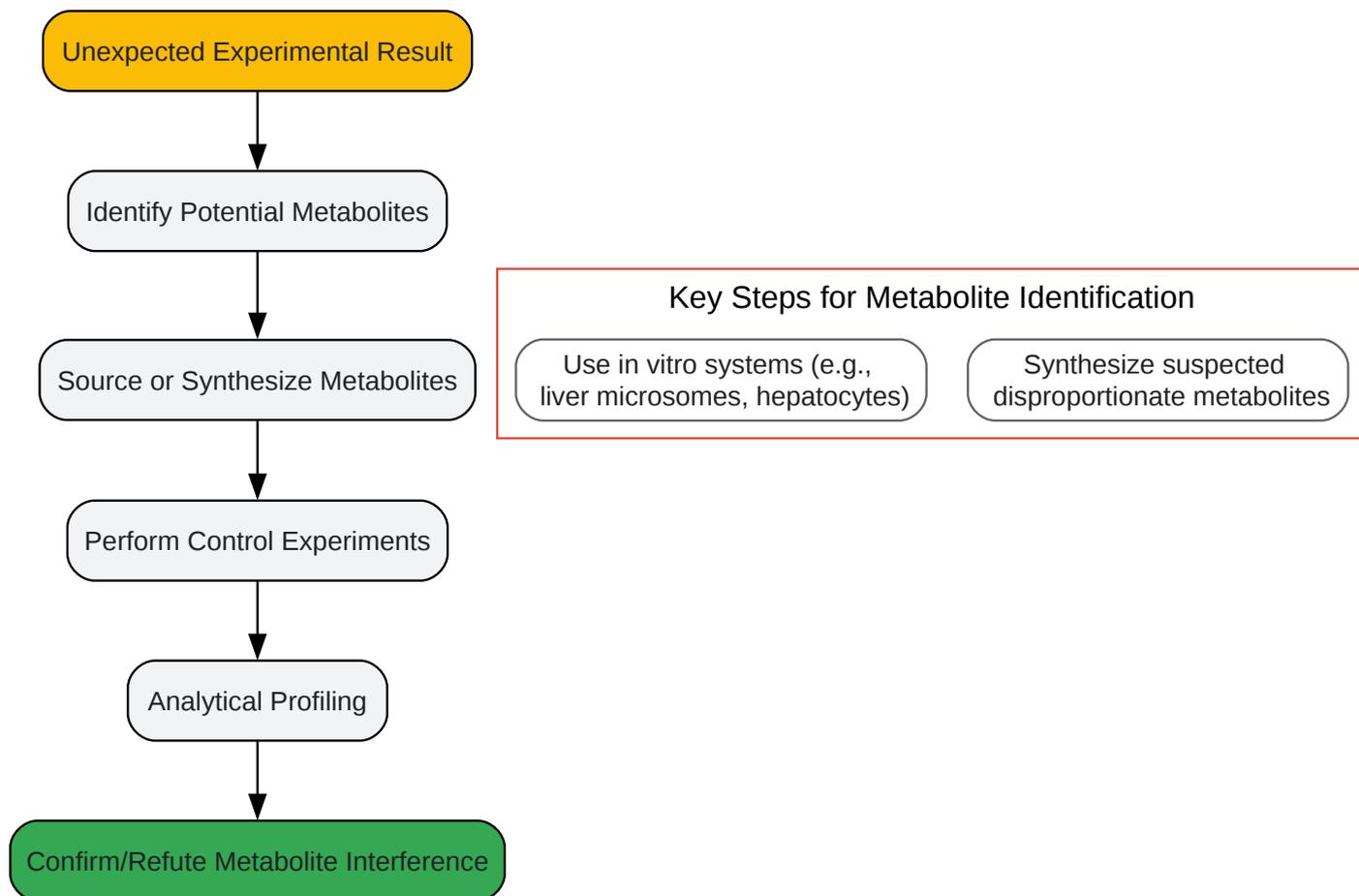
Experimental Protocol: ER α Degradation

This in-cell Western assay protocol can be used to assess the functional activity of **brilanestrant** and potentially identify interference from metabolites [1] [2].

- **Cell Culture:** Use MCF-7 cells. Culture them in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS.
- **Plating:** Seed cells in a poly-D-lysine coated 384-well plate at a density of 3,200 cells per well in 16 μ L of medium. Incubate for 4 days at 37°C.
- **Compound Treatment:** Prepare serial dilutions of **brilanestrant**. On day 4, add 16 μ L of the compound solution to the cells to achieve the desired final concentration range.
- **Incubation:** Incubate the cells with the compound for 4 hours.
- **Fixation:** Add 16 μ L of 30% formalin to each well (final concentration 10%) and incubate for 20 minutes at room temperature to fix the cells.
- **Permeabilization & Blocking:** Wash the cells twice with PBS containing 0.1% Tween-20. Permeabilize the cells with 50 μ L/well of PBS containing 0.1% Triton for 15 minutes. Decant the solution and add LI-COR blocking buffer.
- **Antibody Staining:** Incubate cells overnight at 4°C with a SP1 anti-ER rabbit monoclonal antibody (diluted 1:1000 in blocking buffer with 0.1% Tween-20). Include control wells with no primary antibody for background measurement.
- **Detection:** Wash the wells to remove unbound primary antibody. Incubate with a LI-COR goat anti-rabbit IRDye 800CW secondary antibody (1:1000) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature.
- **Imaging & Analysis:** Perform a final wash and scan the plates using a LI-COR Odyssey infrared imaging system. The DNA dye normalizes for cell number, while the IRDye 800CW signal quantifies ER α levels.

Workflow for Metabolite Interference Investigation

Since specific data on **brilanestrant** metabolites is not available in the search results, the following diagram outlines a systematic approach to troubleshoot potential interference issues.



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Frequently Asked Questions

- **Why is there limited published data on brilanestrant metabolites?** **Brilanestrant**'s clinical development was discontinued by Roche in 2017 [3]. Therefore, the full spectrum of clinical metabolite identification and characterization that would normally be available for an approved drug may not be public.
- **What is a "disproportionate metabolite" and why is it important?** A disproportionate metabolite is one that is formed only in humans or at higher levels in humans compared to animal species used in non-clinical safety assessments [4]. These metabolites require special attention and investigation, as recommended by regulatory bodies like the FDA, because they could be responsible for unexpected toxicity or efficacy.

- **How can I investigate metabolite interference if metabolites are not commercially available?** As shown in the workflow, you would need to generate the metabolites yourself. A common approach is to use **in vitro systems** like human liver microsomes or hepatocytes to incubate **brilanestrant** and simulate human metabolism [4]. The resulting compounds can then be purified and used in your assays.

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References

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Address: Ontario, CA 91761, United States

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